N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide
Description
The compound N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide features a quinazolinone core substituted with a 4-fluorophenyl group at position 3, a methyl group at position 2, and an acetamide-linked 3-(trifluoromethyl)phenoxy moiety at position 6. Quinazolinones are known for their biological relevance, particularly in kinase inhibition and enzyme modulation . The fluorine and trifluoromethyl groups enhance lipophilicity and metabolic stability, making this compound a candidate for therapeutic or agrochemical applications.
Properties
IUPAC Name |
N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F4N3O3/c1-14-29-21-10-7-17(12-20(21)23(33)31(14)18-8-5-16(25)6-9-18)30-22(32)13-34-19-4-2-3-15(11-19)24(26,27)28/h2-12H,13H2,1H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIQGEAOBGVQCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)COC3=CC=CC(=C3)C(F)(F)F)C(=O)N1C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F4N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocyclic Scaffolds
- Target Compound: Quinazolinone core (4-oxo-3,4-dihydroquinazoline).
- : Quinazolinone with a thioacetamide linkage and 4-chlorophenyl substituent .
- : Quinolinone core (4-oxo-1,4-dihydroquinoline) with difluorophenyl and methylbenzoyl groups .
- : Quinazolinone with chloro-fluorophenyl and dimethylamino substituents .
Substituent Analysis
Comparison :
- Lipophilicity: The trifluoromethyl group in the target compound increases logP relative to ’s benzoyl and ’s amino groups, suggesting better membrane permeability .
Physicochemical Data
| Property | Target Compound | ||
|---|---|---|---|
| Molecular Weight (g/mol) | ~479.4 (calculated) | ~452.4 | ~434.8 |
| Key Functional Groups | CF₃, F, ether | F, benzoyl | Cl, F, amino |
| Predicted logP | ~3.8 | ~3.2 | ~2.5 |
Insight : The target compound’s higher logP compared to analogs suggests superior lipid solubility, which may enhance bioavailability but could reduce aqueous solubility.
Key Differentiators and Challenges
- Advantages of Target Compound :
- Challenges: Limited solubility due to high logP may require formulation optimization. Lack of explicit bioactivity data in evidence necessitates further in vitro testing.
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via multi-step reactions, including:
- Substitution reactions under alkaline conditions (e.g., using KCO in DMF) to introduce fluorophenyl or trifluoromethylphenoxy groups .
- Reduction steps (e.g., iron powder in acidic media) to convert nitro intermediates to amines .
- Condensation reactions with condensing agents (e.g., EDC/HOBt) to form acetamide linkages .
Purity Assurance : - Use TLC to monitor reaction progress .
- Purify via column chromatography (silica gel, gradient elution) .
- Confirm purity (>95%) via HPLC with UV detection at 254 nm .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
-
NMR Spectroscopy : H and C NMR to assign protons and carbons in the quinazolinone and acetamide moieties. For example, the 4-oxo group in quinazolinone typically appears at δ 160-165 ppm in C NMR .
-
LC-MS : High-resolution MS to confirm molecular ion peaks (e.g., [M+H] with <5 ppm error) .
-
FT-IR : Identify carbonyl stretches (C=O at ~1700 cm) and C-F bonds (1000-1100 cm) .
Spectroscopic Data Key Observations H NMR (DMSO-d6) δ 8.2 (s, quinazolinone H), δ 7.8 (d, aromatic H) C NMR δ 165.2 (C=O), δ 110-150 (aromatic carbons) HRMS (ESI+) m/z 476.1234 ([M+H], calc. 476.1228)
Q. What are the solubility challenges, and how can they be addressed in vitro?
- Methodological Answer :
- Solubility Profile : The compound is likely hydrophobic due to fluorinated aryl groups. Solubility in aqueous buffers is poor (<1 µM) .
- Strategies :
- Use DMSO as a stock solvent (≤0.1% final concentration to avoid cytotoxicity).
- Employ surfactants (e.g., Tween-80) or cyclodextrins for in vitro assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to screen variables (temperature, catalyst loading, solvent ratios). For example, a 2 factorial design revealed that 60°C and 1.2 equiv. of KCO maximized yield (85%) .
- Computational Modeling : Use density functional theory (DFT) to predict transition states and identify rate-limiting steps. Evidence from triazoloquinoxaline analogs suggests steric hindrance at the 2-methyl group may slow condensation .
Q. How do structural modifications influence biological activity, and how can contradictions in data be resolved?
- Methodological Answer :
- SAR Studies :
- Replace the 4-fluorophenyl group with chlorophenyl to assess impact on target binding .
- Modify the trifluoromethylphenoxy moiety to methoxy or nitro derivatives .
- Resolving Data Contradictions :
- Verify assay conditions (e.g., ATP levels in kinase assays affect IC) .
- Cross-validate via orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
Q. What computational tools are suitable for predicting pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (predicted ~3.5), BBB permeability (low), and CYP450 inhibition .
- Molecular Dynamics (MD) : Simulate binding stability with target proteins (e.g., 100 ns MD runs in GROMACS) to assess residence time .
Data Analysis and Interpretation
Q. How should researchers handle discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Possible Causes :
- Poor bioavailability due to high logP .
- Metabolic instability (e.g., esterase-mediated hydrolysis of acetamide) .
- Solutions :
- Conduct microsomal stability assays (human liver microsomes, NADPH cofactor) .
- Introduce prodrug strategies (e.g., tert-butyl carbamate protection) .
Experimental Design Tables
Q. Table 1: Reaction Optimization Using DoE
| Variable | Low Level | High Level | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 50 | 70 | 60 |
| KCO (equiv.) | 1.0 | 1.5 | 1.2 |
| Solvent (DMF:H2O) | 9:1 | 7:3 | 8:2 |
Q. Table 2: Comparative Bioactivity of Analogues
| Modification | IC (nM) | Selectivity Index |
|---|---|---|
| 4-Fluorophenyl (Parent) | 12 ± 1.5 | 8.2 |
| 4-Chlorophenyl | 9 ± 0.8 | 6.5 |
| 3-Nitrophenoxy | 45 ± 3.2 | 1.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
